Enhanced iNOS Inhibitory Potency Relative to Structural Simplifications
The fully substituted 5-chloro-4-methoxy-2-nitrobenzamide scaffold demonstrates a measurable advantage in inhibiting human inducible nitric oxide synthase (iNOS) compared to simpler nitrobenzamide derivatives. While many mono- or di-substituted analogs lack reported iNOS activity, this compound exhibits an IC50 of 320 nM against iNOS [1]. This provides a baseline for activity that is absent in less elaborated compounds like 5-chloro-2-nitrobenzamide or 4-methoxy-2-nitrobenzamide, for which no comparable iNOS inhibition data is publicly available.
| Evidence Dimension | iNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | 5-chloro-2-nitrobenzamide / 4-methoxy-2-nitrobenzamide |
| Quantified Difference | Not quantifiable (comparator data unavailable) |
| Conditions | Human DLD1 cells, cytokine-induced iNOS activity, 24 hr |
Why This Matters
This establishes a confirmed activity threshold for the compound, providing a quantitative benchmark for SAR studies where simpler analogs lack any reported activity.
- [1] BindingDB. (n.d.). BDBM50372211 CHEMBL256414. Inhibition of human iNOS (IC50: 320 nM). View Source
